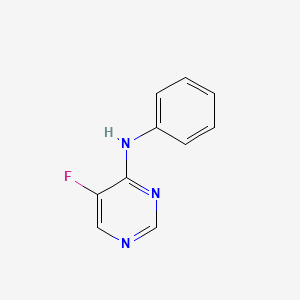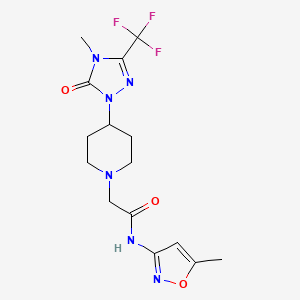![molecular formula C16H20N8S B12243755 7-methyl-6-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B12243755.png)
7-methyl-6-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-6-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine is a complex organic compound that belongs to the class of purines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrimidine Moiety: This step involves the reaction of 2-methylsulfanyl pyrimidine with appropriate reagents to introduce the desired substituents.
Piperazine Ring Formation: The piperazine ring is synthesized through cyclization reactions involving diamines and dihaloalkanes.
Purine Core Assembly: The final step involves the coupling of the pyrimidine-piperazine intermediate with a purine derivative under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
7-methyl-6-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-methyl-6-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-methyl-6-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine: shares structural similarities with other purine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both purine and pyrimidine moieties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C16H20N8S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
7-methyl-6-[4-(5-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]purine |
InChI |
InChI=1S/C16H20N8S/c1-11-8-17-16(25-3)21-14(11)23-4-6-24(7-5-23)15-12-13(18-9-19-15)20-10-22(12)2/h8-10H,4-7H2,1-3H3 |
InChI Key |
HJUQOEIVKKFCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(2-ethoxypyridin-4-yl)methyl]urea](/img/structure/B12243679.png)
![2-Methyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12243681.png)
![1-[(4-Chlorophenyl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B12243686.png)

![9-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B12243690.png)
![2,4-Dimethyl-7-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine](/img/structure/B12243692.png)
![4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine](/img/structure/B12243694.png)
![3-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12243695.png)
![5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12243696.png)
![4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B12243701.png)
![1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B12243703.png)

![6-bromo-5,7-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine](/img/structure/B12243722.png)
![2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12243730.png)
